1-O-[(E)-hexadecen-1-yl]-sn-glycerol
Description
1-O-[(E)-Hexadecen-1-yl]-sn-glycerol is a monoalkylglycerol ether lipid characterized by a 16-carbon alkyl chain with a single trans (E)-configured double bond at the C1 position. This compound belongs to the broader class of ether lipids, which are critical components of cell membranes and play roles in signaling, inflammation, and metabolic regulation . Unlike ester-linked lipids, ether lipids like this compound exhibit enhanced metabolic stability due to their ether bond, making them valuable in biomedical research .
Properties
Molecular Formula |
C19H38O3 |
|---|---|
Molecular Weight |
314.5 g/mol |
IUPAC Name |
(2S)-3-[(E)-hexadec-1-enoxy]propane-1,2-diol |
InChI |
InChI=1S/C19H38O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-22-18-19(21)17-20/h15-16,19-21H,2-14,17-18H2,1H3/b16-15+/t19-/m0/s1 |
InChI Key |
CBTIUALKZHXQNM-VVLLFNJHSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCC/C=C/OC[C@H](CO)O |
Canonical SMILES |
CCCCCCCCCCCCCCC=COCC(CO)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Chain Variations
Table 1: Structural Comparison of Ether Lipids
Key Observations :
- Chain Length and Unsaturation : The target compound’s C16 chain and E-configuration distinguish it from marine-derived analogs like 1-O-(Z-Docos-15’-enyl)-sn-glycerol (C22, Z-configuration) . Longer chains (C18–C24) in marine lipids enhance membrane integration, while shorter chains (C14–C16) improve solubility .
- Functional Groups : The 2-O-methyl derivative () exhibits altered solubility and cytotoxicity compared to unsubstituted analogs, highlighting the impact of ether lipid modifications on bioactivity .
Key Observations :
- The target compound is synthesized via EDAC/DMAP-mediated acylation, achieving high yields (90–92%) and enantiopurity (>98% ee) .
- Marine-derived analogs require complex isolation and derivatization (e.g., GC/MS for double bond localization) , whereas fluorescent analogs like pAG involve specialized tagging .
Table 3: Bioactivity Comparison
Key Observations :
- The target compound’s E-configuration may enhance metabolic integration into ethanolamine phospholipids (PlsEtn) compared to Z-configured analogs .
- Antitumor ether lipids like 1-O-Hexadecyl-2-O-methyl-sn-glycerol exhibit direct cytotoxicity, whereas unmodified ether lipids primarily modulate lipid biosynthesis .
Physicochemical Properties
- Solubility : Saturated analogs (e.g., 1-O-hexadecyl-sn-glycerol) are less soluble in aqueous media than unsaturated variants due to reduced alkyl chain fluidity .
- Stability : The E-configured double bond in the target compound may confer oxidative stability compared to Z-isomers, which are prone to isomerization .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
